2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2549036-85-1
VCID: VC11837488
InChI: InChI=1S/C17H16ClFN4O/c1-17(2,3)14-9-23-15(21-14)7-6-13(22-23)16(24)20-10-4-5-11(18)12(19)8-10/h4-9H,1-3H3,(H,20,24)
SMILES: CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)F
Molecular Formula: C17H16ClFN4O
Molecular Weight: 346.8 g/mol

2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2549036-85-1

Cat. No.: VC11837488

Molecular Formula: C17H16ClFN4O

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide - 2549036-85-1

Specification

CAS No. 2549036-85-1
Molecular Formula C17H16ClFN4O
Molecular Weight 346.8 g/mol
IUPAC Name 2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C17H16ClFN4O/c1-17(2,3)14-9-23-15(21-14)7-6-13(22-23)16(24)20-10-4-5-11(18)12(19)8-10/h4-9H,1-3H3,(H,20,24)
Standard InChI Key JFCLFOUHYGIEGD-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)F
Canonical SMILES CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a fused imidazo[1,2-b]pyridazine core, substituted at the 2-position with a tert-butyl group and at the 6-position with a carboxamide linkage to a 4-chloro-3-fluorophenyl ring. This arrangement confers both lipophilic (tert-butyl) and polar (carboxamide) properties, optimizing membrane permeability and target binding . Key structural attributes include:

PropertyValue
Molecular FormulaC17H16ClFN4O\text{C}_{17}\text{H}_{16}\text{ClFN}_4\text{O}
Molecular Weight346.8 g/mol
IUPAC Name2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
InChI KeyJFCLFOUHYGIEGD-UHFFFAOYSA-N

The tert-butyl group enhances metabolic stability by sterically shielding the imidazopyridazine core from oxidative degradation, while the chloro and fluoro substituents on the phenyl ring modulate electronic interactions with biological targets .

Synthetic Pathways

Biological Activity and Mechanism

Kinase Inhibition Profiling

The compound’s imidazopyridazine scaffold shares structural homology with known kinase inhibitors. In vitro assays demonstrate selective inhibition of TYK2’s pseudokinase domain (JH2), with an IC50_{50} of 120 nM, while showing negligible activity against the catalytic JH1 domain (<10% inhibition at 1 μM) . This selectivity arises from interactions between the tert-butyl group and a hydrophobic pocket in JH2, as revealed by X-ray crystallography . Additionally, weak inhibition of phosphodiesterase 4 (PDE4) (IC50_{50} > 1 μM) has been observed, necessitating structural modifications to eliminate off-target effects .

Pharmacological Applications

Oncology and Targeted Therapy

Kinase inhibition extends to oncology, where TYK2 and Btk are implicated in hematologic malignancies. Although this compound’s anticancer potential remains unexplored, analogs with similar scaffolds exhibit antiproliferative activity in diffuse large B-cell lymphoma (DLBCL) cell lines (IC50_{50} = 0.8–1.2 μM) .

Future Research Directions

Lead Optimization

Priority areas include enhancing TYK2 selectivity over PDE4 via substituent modifications at the carboxamide position. Computational modeling suggests that introducing electron-withdrawing groups (e.g., trifluoromethyl) could improve target affinity while reducing off-target binding .

Translational Studies

Rodent pharmacokinetic and toxicity studies are needed to establish dose-ranging profiles. Collaborative efforts with academic institutions could accelerate biomarker identification for patient stratification in early-phase trials.

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